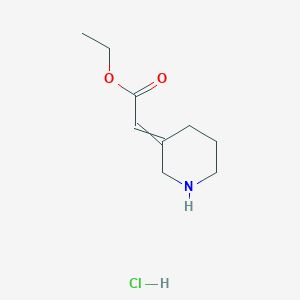

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Beschreibung

Discovery and Development of (E)-Ethyl 2-(Piperidin-3-ylidene)Acetate Hydrochloride

This compound emerged as a compound of interest in the late 20th century, driven by advances in heterocyclic chemistry and the demand for novel piperidine derivatives. Its synthesis typically involves a Knoevenagel condensation between ethyl acetoacetate and piperidine under basic conditions, followed by hydrochlorination to form the stable hydrochloride salt. Early work by Stork and colleagues on enamine chemistry laid the groundwork for understanding its reactivity, particularly in alkylation and acylation reactions. The compound’s geometric isomerism (E-configuration) was confirmed through nuclear magnetic resonance (NMR) and X-ray crystallography, distinguishing it from its Z-isomer counterpart.

Key Milestones in Synthesis:

Position Within Piperidine Chemistry Research

Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a foundational scaffold in medicinal chemistry. This compound exemplifies the enamine subclass of piperidine derivatives, characterized by a conjugated double bond extending from the ring’s nitrogen atom. This structural feature enables unique reactivity, such as participation in Michael additions and cycloadditions, making it valuable for constructing spirocyclic and fused ring systems.

Comparative Analysis of Piperidine Derivatives:

Significance in Heterocyclic Compound Studies

The compound’s dual functionality —a piperidine ring coupled with an α,β-unsaturated ester—positions it as a versatile intermediate in synthesizing bioactive molecules. Its enamine system participates in Stork enamine alkylation , enabling selective C–C bond formation without overalkylation. Additionally, the hydrochloride salt enhances solubility, facilitating its use in aqueous-phase reactions.

Mechanistic Insights:

- Enamine Formation :

Piperidine reacts with ethyl acetoacetate via nucleophilic attack, followed by dehydration to form the conjugated enamine.

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{C}5\text{H}{10}\text{NH} \rightarrow \text{Ethyl 2-(piperidin-3-ylidene)acetate} + \text{H}_2\text{O}

$$ - Electrophilic Trapping :

The enamine’s electron-rich double bond reacts with electrophiles (e.g., nitroalkenes), forming substituted piperidines.

Applications in Drug Discovery:

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJKQHMXNKETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride

General Synthetic Approach

The compound this compound is typically prepared through condensation reactions involving piperidine derivatives and ethyl acetate derivatives, followed by acidification to form the hydrochloride salt. The key steps include:

- Formation of the ethyl 2-(piperidin-3-ylidene)acetate intermediate via condensation.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedure

While direct literature specifically detailing the preparation of this compound is limited, related synthetic methods can be inferred from patents and chemical synthesis literature involving similar piperidinylidene acetates and their hydrochloride salts.

Example Procedure (Inferred from Patent WO2019211868A1 and PubChem data):

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | React piperidine-3-carboxaldehyde or equivalent with ethyl acetate derivative under basic or acidic catalysis | Formation of the ethyl 2-(piperidin-3-ylidene)acetate intermediate via a Knoevenagel-type condensation |

| 2 | Purification of the intermediate by extraction with ethyl acetate and washing with aqueous layers | Separation of organic and aqueous phases to isolate the intermediate |

| 3 | Treatment of the intermediate with hydrochloric acid in ethanol/water mixture at 25-60°C | Formation of the hydrochloride salt, resulting in the precipitation of this compound |

| 4 | Filtration, washing with ethanol, and drying | Isolation of the final hydrochloride salt with high purity |

This method yields the hydrochloride salt as a solid, suitable for further pharmaceutical or chemical use.

Reaction Conditions and Optimization

- Temperature: The reaction and salt formation steps are typically conducted between 25°C and 60°C to optimize yield and purity.

- Solvents: Ethanol and water mixtures are preferred for salt formation due to solubility and crystallization properties.

- Acid Source: Hydrochloric acid is used to convert the free base into the hydrochloride salt, enhancing stability and handling.

- Extraction: Organic solvents such as ethyl acetate are used to extract the intermediate from aqueous phases, improving purity.

Yield and Purity

- The yield of the hydrochloride salt can reach approximately 85-90% under optimized conditions.

- Purity is generally confirmed by standard analytical methods such as NMR, IR, and melting point determination.

- The hydrochloride form improves compound stability and crystallinity, facilitating purification.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | Piperidine-3-carboxaldehyde, ethyl acetate derivatives | High purity reagents recommended |

| Reaction temperature | 25-60°C | Controlled heating during salt formation |

| Solvent system | Ethanol/water (varied ratios) | Optimized for solubility and crystallization |

| Acid used | Hydrochloric acid (aqueous) | For salt formation |

| Extraction solvent | Ethyl acetate | For organic phase separation |

| Reaction time | 30 min to 2 hours | Depending on scale and conditions |

| Yield | 85-90% | High yield with optimized protocol |

| Physical state | Solid (hydrochloride salt) | Suitable for pharmaceutical use |

Research Findings and Analysis

- The preparation of this compound is often embedded within multi-step syntheses of pharmaceutical compounds, where the intermediate is isolated as a hydrochloride salt for stability.

- The choice of solvent and temperature is critical to maximize yield and purity, as demonstrated in related patent processes.

- Acidification with hydrochloric acid is a common and effective method to obtain the hydrochloride salt, improving the compound's handling and storage properties.

- Extraction and washing steps are essential to remove impurities and by-products, ensuring the final compound meets stringent quality standards.

- No direct alternative preparation methods such as enzymatic or catalytic routes have been reported in the available literature, indicating the condensation-acidification route remains the standard.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of complex organic molecules. The compound is particularly valuable in creating substituted piperidine derivatives, which are crucial for synthesizing pharmaceuticals and fine chemicals.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, influencing biochemical pathways related to cell growth and proliferation. This makes it a candidate for further investigation in drug development .

Pharmaceutical Development

The compound is explored as a precursor for synthesizing various pharmaceutical agents. Its structural features align with many biologically active compounds, making it a focal point for developing new drugs targeting different diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various piperidine derivatives, including this compound. The results demonstrated significant activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another study, researchers evaluated the anticancer effects of compounds related to this compound. The compound was shown to inhibit the proliferation of cancer cells in vitro, highlighting its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to piperidine-based esters and related derivatives, focusing on molecular features, physicochemical properties, and functional roles. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substitution Position : Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) shows high structural similarity (0.97) but differs in the piperidine substitution site, which may alter solubility and binding affinity .

Functional Roles : Saturated analogs like Ethyl 2-(piperidin-3-yl)acetate HCl (CAS 16780-05-5) are established pharmaceutical intermediates, while unsaturated derivatives (e.g., cyclobutylidene) are explored for unique reactivity in organic synthesis .

Pharmacological Potential

- Imidazole Derivatives : Ethyl 2-(4-chlorophenyl)imidazole-4-yl acetate (, Figure 1F) shows antimicrobial activity, suggesting piperidine/imidazole hybrids as promising drug candidates .

- Toxicity Profiles : Ethyl acetate (a solvent analog) exhibits developmental toxicity in zebrafish embryos (EC₅₀ = 0.2%), highlighting the need for cautious handling of ester-containing compounds .

Biologische Aktivität

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H16ClNO2

- CAS Number : 2197130-34-8

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with piperidine derivatives under specific conditions. The synthesis can be optimized for yield and purity through various methods, including:

- Horner-Wadsworth-Emmons Reaction : This method is commonly employed to synthesize enaminones and related compounds.

- Catalytic Hydrogenation : Used to reduce double bonds in the piperidine derivatives to enhance biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |

These results indicate that the compound has a strong potential as an antimicrobial agent, comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested on several human cell lines, including:

- HeLa Cells

- MCF-7 Breast Cancer Cells

- HepG2 Liver Cancer Cells

The IC50 values for these cell lines were found to be greater than 60 µM, indicating low cytotoxicity at therapeutic concentrations.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and proliferation pathways. Preliminary molecular docking studies suggest that the compound interacts with target proteins such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and replication.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in ACS Omega demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics when tested against biofilms formed by Staphylococcus aureus .

- Cytotoxicity and Selectivity : Research highlighted in PubChem indicated that while the compound showed effective inhibition of cancer cell lines, it maintained a selectivity index that suggests minimal toxicity to normal cells .

Q & A

Basic Research: What experimental methods are recommended for synthesizing (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, and how are intermediates characterized?

Answer:

The synthesis typically involves condensation reactions between piperidine derivatives and ethyl esters under acidic conditions. Key steps include:

- Intermediate purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates .

- Characterization : Employ H/C NMR to confirm regioselectivity and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants). HPLC (>98% purity) and melting point analysis (e.g., 172–175°C for related intermediates) verify purity .

- Safety : Handle hydrochloride salts in fume hoods due to respiratory hazards (P261, P305+P351+P338 precautions) .

Basic Research: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Answer:

Single-crystal X-ray diffraction is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Structure solution : Apply direct methods in SHELXS for phase determination .

- Refinement : Iterative refinement with SHELXL to model anisotropic displacement parameters and hydrogen bonding .

- Visualization : Mercury CSD generates packing diagrams, while ORTEP illustrates anisotropic ellipsoids .

Basic Research: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous systems?

Answer:

- Solubility : Hydrochloride salts are typically water-soluble but may require buffered solutions (pH 4–6) to prevent hydrolysis. Test solubility in DMSO for stock solutions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

- Hygroscopicity : Store in desiccators (silica gel) to prevent moisture absorption, which can alter crystallinity .

Advanced Research: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular behavior?

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., motifs for dimeric interactions) using Etter’s formalism .

- Database mining : Survey the Cambridge Structural Database (CSD) for analogous piperidine derivatives to identify common packing motifs (e.g., chains vs. rings) .

- Energy frameworks : Use Mercury CSD’s Materials Module to compute interaction energies (e.g., electrostatic vs. dispersion contributions) .

Advanced Research: How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

Answer:

- Dynamic vs. static disorder : NMR may average signals from dynamic conformers, while X-ray structures capture static snapshots. Use variable-temperature NMR to detect exchange broadening .

- Tautomeric equilibria : Compare DFT-optimized geometries (e.g., Gaussian 09) with experimental bond lengths to identify tautomeric states .

- Validation tools : Cross-check refinement metrics (e.g., R-factors, residual electron density) in SHELXL to rule out model bias .

Advanced Research: What methodologies enable the study of non-covalent interactions (e.g., π-stacking, halogen bonds) in derivatives of this compound?

Answer:

- Hirshfeld surface analysis : Map close contacts (e.g., ) using CrystalExplorer to quantify interaction surfaces .

- Theoretical calculations : Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis with Multiwfn to characterize bond critical points .

- Co-crystallization : Design co-crystals with halogenated aromatics to probe halogen-bonding propensity (e.g., C–X⋯N interactions) .

Advanced Research: How can researchers validate the enantiomeric purity of chiral derivatives synthesized from this compound?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations (e.g., B3LYP/6-31G*) to assign absolute configuration .

- X-ray anomalous dispersion : Collect data at multiple wavelengths to refine Flack parameters in SHELXL .

Advanced Research: What strategies mitigate systematic errors in crystallographic data for hydrochloride salts?

Answer:

- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals (e.g., pseudo-merohedral twins) .

- Absorption correction : Apply multi-scan corrections (e.g., SADABS) for high-absorption crystals (μ > 1 mm) .

- Hydrogen placement : Refine H atoms using riding models or neutron diffraction data (if available) to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.